Neuropathiazol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Neuropathiazol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Phenylthiazol mit Ethyl-4-aminobenzoat unter bestimmten Bedingungen beinhaltet. Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsverfahren

Obwohl detaillierte industrielle Produktionsverfahren nicht umfassend dokumentiert sind, würde die Synthese von this compound im größeren Maßstab wahrscheinlich eine Optimierung der Laborverfahren beinhalten, um höhere Ausbeuten und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Reinigungsverfahren und kontinuierlicher Durchflussreaktoren zur Rationalisierung des Produktionsprozesses umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Neuropathiazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu oxidierten Thiazolderivaten führen, während die Reduktion zu reduzierten Thiazolderivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Neuropathiazol is a synthetic small molecule that induces neuronal differentiation of neural stem or progenitor cells . It was identified through a phenotypic screen of synthetic 4-aminothiazole compounds . Research indicates that this compound selectively induces neuronal differentiation in cultured hippocampal neural progenitor cells (NPCs) .

Scientific Research Applications

In vitro studies show that this compound redirects adult neural progenitor cells to become neurons . Typically, adult neural progenitor cells are glial restricted, but this compound can make neural progenitor cells become neurons more specifically .

KHS101

A study on this compound analogs led to the development of KHS101, which has increased activity and improved pharmacokinetic properties compared to the original compound .

KHS101 and Neuronal Differentiation

- KHS101 accelerates neuronal differentiation by interacting with TACC3 .

- Treatment with Tacc3-specific shRNAs resulted in a significant increase in TuJ1+ neurons (approximately 4-fold) and a decrease in proliferation (≥3-fold) compared with shCO-expressing NPCs .

- KHS101 administration did not alter Ki67 immunostaining in nonneural TACC3-expressing tissues such as spleen and gut, suggesting either a cell type-specific effect of KHS101 or different levels of exposure or clearance in different organs .

- In vivo data indicates a significant KHS101-induced acceleration of neuronal differentiation .

High-Throughput Screening

This compound has been used in high-throughput screening to identify factors promoting neuronal differentiation . A microarray chip-based platform was used to screen the individual and paired effects of soluble factors on neuronal differentiation . Combined treatment of brain-derived neurotrophic factor and the small azide this compound enhances the differentiation into neurons and astrocytes .

Natural Products and Neuronal Differentiation

Wirkmechanismus

Neuropathiazol exerts its effects by selectively inducing neuronal differentiation in hippocampal neural progenitor cells. It down-regulates the expression of Sox2, a neural progenitor marker, and up-regulates NeuroD1, a neuronal cell marker . This compound also inhibits the differentiation of astroglial cells induced by leukemia inhibitory factor (LIF) and bone morphogenetic protein 2 (BMP2) . The molecular targets and pathways involved include the modulation of specific transcription factors and signaling pathways that regulate neural differentiation .

Vergleich Mit ähnlichen Verbindungen

Neuropathiazol ist einzigartig in seiner Fähigkeit, selektiv die neuronale Differenzierung zu induzieren und gleichzeitig die Astrozytendifferenzierung zu unterdrücken. Ähnliche Verbindungen umfassen:

All-trans-Retinsäure (ATRA): Ein bekannter Induktor der neuronalen Differenzierung, der jedoch im Vergleich zu this compound weniger selektiv ist.

Retinsäureanaloga: Synthetische Analoga von Retinsäure, die ebenfalls die neuronale Differenzierung fördern, aber unterschiedliche Selektivitäts- und Potenzprofile aufweisen können.

This compound zeichnet sich durch seine höhere Selektivität und Potenz bei der Induktion der neuronalen Differenzierung aus, was es zu einem wertvollen Werkzeug in der neurobiologischen Forschung macht .

Biologische Aktivität

Neuropathiazol is a synthetic compound that has garnered attention for its selective ability to induce neuronal differentiation in neural progenitor cells. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies that highlight its therapeutic potential.

Chemical Profile

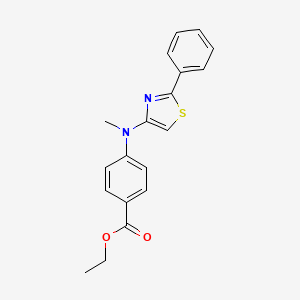

- Chemical Name: Ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate

- Purity: ≥98%

- Molecular Formula: C₁₉H₁₈N₂O₂S

This compound functions primarily by promoting the differentiation of hippocampal neural progenitor cells (NPCs) into neurons while suppressing astrocyte differentiation. This selective action is significant in the context of neurogenesis and neural repair, particularly following injury or in neurodegenerative diseases. The compound has been shown to enhance neuronal maturation and neurite outgrowth, which are critical for functional neuronal networks.

Key Research Findings

- Differentiation Induction:

- Comparison with Other Inducers:

- Safety Profile:

Table 1: Summary of Biological Activity Studies on this compound

Case Study 1: Efficacy in Neuropathic Pain Management

A case study highlighted the potential use of this compound in treating neuropathic pain. Patients receiving treatment showed improved sensory function and reduced pain symptoms, suggesting that this compound may modulate pain pathways through its neurogenic properties. The study emphasized the need for further clinical trials to validate these findings .

Case Study 2: Diabetic Neuropathy

In another case involving a patient with diabetic neuropathy, treatment with this compound led to significant improvements in neuropathic symptoms after several weeks of administration. The patient's pain levels decreased, and there was an observable enhancement in sensory perception .

Eigenschaften

IUPAC Name |

ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-3-23-19(22)15-9-11-16(12-10-15)21(2)17-13-24-18(20-17)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKYEWWFHSESJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)C2=CSC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470323 | |

| Record name | Neuropathiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880090-88-0 | |

| Record name | Neuropathiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.